methyl 5-((1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate methyl 5-((1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 941884-93-1
VCID: VC5300187
InChI: InChI=1S/C21H20N4O4/c1-12-5-6-15(9-13(12)2)25-19-17(10-22-25)14(3)23-24(20(19)26)11-16-7-8-18(29-16)21(27)28-4/h5-10H,11H2,1-4H3
SMILES: CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC4=CC=C(O4)C(=O)OC)C)C
Molecular Formula: C21H20N4O4
Molecular Weight: 392.415

methyl 5-((1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate

CAS No.: 941884-93-1

Cat. No.: VC5300187

Molecular Formula: C21H20N4O4

Molecular Weight: 392.415

* For research use only. Not for human or veterinary use.

methyl 5-((1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate - 941884-93-1

Specification

CAS No. 941884-93-1
Molecular Formula C21H20N4O4
Molecular Weight 392.415
IUPAC Name methyl 5-[[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]furan-2-carboxylate
Standard InChI InChI=1S/C21H20N4O4/c1-12-5-6-15(9-13(12)2)25-19-17(10-22-25)14(3)23-24(20(19)26)11-16-7-8-18(29-16)21(27)28-4/h5-10H,11H2,1-4H3
Standard InChI Key SABQSUXDESWZKB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC4=CC=C(O4)C(=O)OC)C)C

Introduction

Methyl 5-((1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate is a complex organic compound featuring a pyrazolo[3,4-d]pyridazine core, a 3,4-dimethylphenyl group, and a furan-2-carboxylate moiety. This compound is of interest in pharmaceutical research due to its unique structural features and potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The process may include reactions such as condensation, cyclization, and alkylation to form the pyrazolo[3,4-d]pyridazine core and attach the necessary functional groups.

Synthesis Steps:

  • Formation of Pyrazolo[3,4-d]pyridazine Core: This involves the reaction of appropriate precursors, such as hydrazine derivatives and pyridazine-based compounds.

  • Introduction of 3,4-Dimethylphenyl Group: This can be achieved through alkylation or arylation reactions.

  • Attachment of Furan-2-carboxylate Moiety: This step may involve esterification or etherification reactions.

Biological Activities and Potential Applications

While specific biological activities of methyl 5-((1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate have not been extensively documented, compounds with similar structures have shown promise in various therapeutic areas, including oncology and as enzyme inhibitors.

Potential Applications:

  • Oncology: Compounds with pyrazolo[3,4-d]pyridazine cores have been explored for their anticancer properties.

  • Enzyme Inhibition: These compounds may interact with specific enzymes, influencing metabolic pathways.

Analytical Techniques for Characterization

The structure and purity of methyl 5-((1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the compound.

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